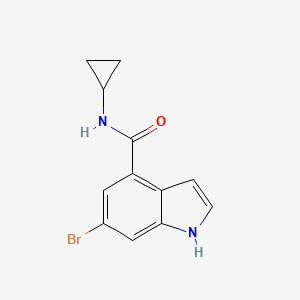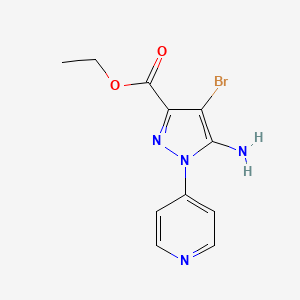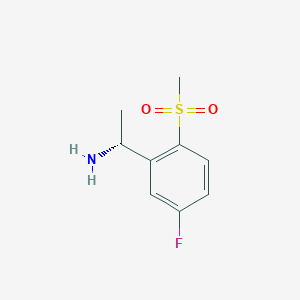
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring, a carboxylic acid group at the 4th position, and a cyclopropylamide group attached to the carboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide typically involves the bromination of 1H-indole-4-carboxylic acid followed by the introduction of the cyclopropylamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The cyclopropylamide group can be introduced through an amide coupling reaction using cyclopropylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
- Oxidized derivatives of the indole ring.
- Reduced forms of the carboxylic acid group.
- Substituted indole derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of indole-based biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activities. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs).
Pathways Involved: The compound can influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to changes in cellular processes like proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
6-Bromo-1H-indole-4-carboxylic acid: Lacks the cyclopropylamide group but shares the bromine and carboxylic acid functionalities.
1H-indole-4-carboxylic acid cyclopropylamide: Lacks the bromine atom but contains the carboxylic acid and cyclopropylamide groups.
6-Bromo-1H-indazole-4-carboxylic acid cyclopropylamide: Similar structure but with an indazole ring instead of an indole ring.
Uniqueness: 6-Bromo-1H-indole-4-carboxylic acid cyclopropylamide is unique due to the combination of the bromine atom, carboxylic acid group, and cyclopropylamide group on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C12H11BrN2O |
|---|---|
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
6-bromo-N-cyclopropyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c13-7-5-10(12(16)15-8-1-2-8)9-3-4-14-11(9)6-7/h3-6,8,14H,1-2H2,(H,15,16) |
Clé InChI |
CBEXRUGNBFINKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2=C3C=CNC3=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















